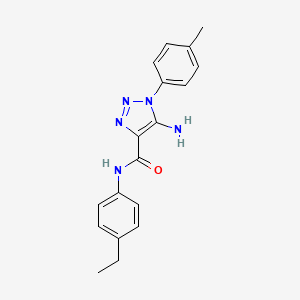

5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

- Position 1: A 4-methylphenyl substituent on the triazole ring.

- Position 5: An amino (-NH₂) group.

- Amide nitrogen: A 4-ethylphenyl moiety.

Properties

IUPAC Name |

5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-3-13-6-8-14(9-7-13)20-18(24)16-17(19)23(22-21-16)15-10-4-12(2)5-11-15/h4-11H,3,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZWHNBCJOYUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled by coupling the substituted triazole with 4-ethylphenyl and p-tolyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Anticancer Agents: Potential use in cancer therapy due to its ability to interact with biological targets.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Pharmaceuticals: Development of new drugs with specific therapeutic effects.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Position 1 : Substitutions like 4-methylphenyl (target compound), benzyl (e.g., 4-fluorobenzyl in ), or aryl halides (e.g., 2-fluorophenyl in ) influence solubility and steric interactions.

- Amide Nitrogen : Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance antiproliferative activity compared to alkyl substituents (e.g., ethylphenyl in the target compound).

- Position 5: The amino group is conserved in bioactive analogs, while methyl or hydrogen substitutions reduce activity .

Antiproliferative Effects

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-...: Shows high activity against renal cancer RXF 393 cells (Growth Inhibition, GP = -13.42%) .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-...: Active against CNS cancer SNB-75 cells (GP = -27.30%) .

- dichlorophenyl) may reduce potency due to lower electron-withdrawing effects.

Metabolic Modulation

Triazole-4-carboxamides with fluorophenyl or quinolinyl substituents (e.g., compound 3o in ) inhibit Wnt/β-catenin signaling, improving glucose and lipid metabolism. The target compound’s 4-ethylphenyl group may offer metabolic stability but requires empirical validation.

Physicochemical Properties

Notes:

Biological Activity

5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly in medicinal chemistry and agricultural applications, based on recent research findings.

- Molecular Formula : C18H19N5O

- Molecular Weight : 321.4 g/mol

- CAS Number : 899949-80-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial in its potential use against various diseases, including cancer and infections.

- Receptor Binding : It interacts with specific receptors, modulating downstream signaling pathways and cellular responses. This interaction is vital for its therapeutic effects.

Antitrypanosomal Activity

A significant study focused on the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. The research utilized phenotypic high-content screening against intracellular parasites in VERO cells. Key findings include:

- The compound showed improved potency and metabolic stability compared to existing treatments like benznidazole.

- In vivo studies demonstrated significant suppression of parasite burden in mouse models .

Anticancer Properties

Triazole derivatives, including this compound, have shown promise in anticancer applications:

- Analogous compounds have been evaluated for their activity against various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .

- The structural modifications within the triazole framework enhance their effectiveness against cancer cells by disrupting critical cellular processes.

Applications in Medicinal Chemistry

The compound's structure allows for modifications that can lead to enhanced biological activity. Its derivatives have been explored for:

- Cancer Treatment : Targeting specific cancer pathways through enzyme inhibition.

- Antimicrobial Activity : Exhibiting broad-spectrum activity against bacteria and fungi .

Agricultural Applications

Beyond medicinal uses, the compound's triazole structure is beneficial in agrochemicals:

- Development of new herbicides and fungicides leveraging its biological activity against plant pathogens.

- Research indicates that triazole derivatives can inhibit fungal growth effectively, making them suitable candidates for agricultural applications .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related triazole compounds:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antitrypanosomal | 0.21 | Effective against T. cruzi in vitro |

| 5-Amino-1H-1,2,3-triazole-4-carboxamide | Anticancer | 22.79 | Moderate activity against cancer cell lines |

| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial | <6.20 | High efficacy against bacterial strains |

Q & A

Q. What are the key synthetic methodologies for 5-amino-N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Q. How is the compound characterized structurally, and which analytical techniques resolve ambiguities in regioselectivity?

Structural confirmation relies on:

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct peaks for triazole protons (δ 7.8–8.2 ppm) and carboxamide carbonyls (δ 165–170 ppm).

- X-ray crystallography : Resolves regioselectivity (1,4- vs. 1,5-triazole) by confirming bond angles and torsion . Ambiguities in substitution patterns are resolved via 2D NMR (COSY, HSQC) to map proton-proton and carbon-proton correlations .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Initial studies report:

- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via broth microdilution (CLSI guidelines).

- Kinase inhibition : IC50 = 1.2 µM against EGFR in fluorescence polarization assays . Assays use positive controls (e.g., ciprofloxacin for antimicrobials, gefitinib for EGFR) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact pharmacological activity?

Q. What strategies address low solubility in aqueous buffers, and how are these validated?

- Co-solvent systems : 10% DMSO/PEG-400 increases solubility to 120 µg/mL (vs. 45 µg/mL in H2O).

- Salt formation : Hydrochloride salts improve solubility 2-fold (pH 4.0 buffers). Validation via dynamic light scattering (DLS) confirms nanoparticle formation (50–100 nm) in colloidal dispersions .

Q. How can crystallography resolve discrepancies in reported binding modes with biological targets?

Conflicting computational docking models (e.g., triazole vs. carboxamide interactions) are resolved via protein-ligand co-crystallography . For example, a 2.1 Å resolution structure with EGFR shows the triazole nitrogen forms a key H-bond with Met793, while the carboxamide binds the hydrophobic pocket .

Data Contradiction Analysis

Q. Why do antimicrobial studies show variable MIC values across labs, and how can this be standardized?

Discrepancies arise from:

- Inoculum size : Higher CFU/mL (10<sup>7</sup> vs. 10<sup>5</sup>) increases MIC 4-fold.

- Growth media : CAMHB vs. Mueller-Hinton agar alters bioavailability. Standardization requires adherence to CLSI M07-A11 protocols with QC strains (e.g., E. coli ATCC 25922) .

Methodological Recommendations

Q. What in vitro models best predict in vivo pharmacokinetics?

- Liver microsomes : Assess metabolic stability (t1/2 = 28 min in human microsomes).

- MDCK-MDR1 : Measures P-gp efflux ratio (<2 indicates low efflux risk).

- Plasma protein binding : Equilibrium dialysis shows 92% binding, correlating with low free fraction in vivo .

Q. How to design robust SAR studies for triazole derivatives?

- Fragment-based design : Use SPR (surface plasmon resonance) to screen substituent fragments (KD values).

- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent changes with <1 kcal/mol error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.